3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine
Description
The compound 3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine features a 1,2,4-thiadiazole core substituted at position 3 with a 2-methoxyethyl group and at position 5 with a 1-phenylethylamine moiety. This structure combines a heterocyclic sulfur-containing ring with flexible alkyl and aryl substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10(11-6-4-3-5-7-11)14-13-15-12(16-18-13)8-9-17-2/h3-7,10H,8-9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUCHIJJGECNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NS2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyethylamine with 1-phenylethyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or phenylethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 2-methoxyethyl group in the target compound distinguishes it from other derivatives:
- Electron-Withdrawing Groups: Compounds like 3-(4-bromophenyl)-N-(4-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine (3j, ) incorporate bromophenyl and trifluoromethylphenyl groups.
- Pyridinyl Substituents : Derivatives such as 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11, ) exhibit pyridine rings, which improve water solubility via hydrogen bonding and π-π stacking interactions .
- Methoxyalkyl vs.
Substituent Variations at Position 5
The 1-phenylethylamine group contrasts with other amine substituents:
- Aromatic Amines: Schiff base derivatives like (E)-3-((2,4-dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine () feature planar aromatic amines, which may enhance binding to hydrophobic enzyme pockets but reduce bioavailability due to poor solubility .
- Heterocyclic Amines : Compounds like 3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine () incorporate cyclic ethers, which balance lipophilicity and solubility .
Biological Activity
3-(2-methoxyethyl)-N-(1-phenylethyl)-1,2,4-thiadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 284.35 g/mol. Its structure features a thiadiazole ring, which is known for imparting various biological activities.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models of inflammation, it was found to significantly decrease levels of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways. This suggests that this compound may be useful in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in affected cells.
Case Studies
Several studies have evaluated the biological activity of similar thiadiazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
